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molecular formula C11H13NO3S B2451190 ethyl N-[(benzyloxy)methanethioyl]carbamate CAS No. 59965-72-9

ethyl N-[(benzyloxy)methanethioyl]carbamate

Cat. No. B2451190
M. Wt: 239.29
InChI Key: JUDUZTLWYNAWGX-UHFFFAOYSA-N
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Patent
US04020076

Procedure details

A mixture of 162 g of benzyl alcohol and 196 g of ethoxycarbonyl isothiocyanate and 1 ml of triethylamine in 1 liter of tetrahydrofuran was refluxed for 24 hours and was concentrated to dryness. The residue was washed with petroleum ether and isopropyl ether to obtain 256 g of benzyl N-carbethoxy-thiocarbamate melting at 96° C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH3:10].C(N(CC)CC)C>O1CCCC1>[C:12]([NH:14][C:15](=[S:16])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O:11][CH2:9][CH3:10])=[O:13]

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
196 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
WASH
Type
WASH
Details
The residue was washed with petroleum ether and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)NC(OCC1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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